molecular formula C12H14N4O4 B5837481 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide

2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No. B5837481
M. Wt: 278.26 g/mol
InChI Key: XOOBCVNCRIOUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide, also known as TMTB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. TMTB is a triazolobenzamide derivative and has been shown to have various biological effects, making it a promising compound for further study.

Mechanism of Action

2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide has been shown to inhibit the activity of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC and subsequent downstream signaling pathways. This compound has also been shown to have an effect on other cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of PKC activity, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide in lab experiments is its specificity for PKC inhibition. This compound has been shown to have a high affinity for the regulatory domain of PKC and does not inhibit other kinases. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and caution should be taken when using this compound in experiments.

Future Directions

There are several future directions for research on 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide. One area of interest is its potential use in treating cancer. This compound has been shown to inhibit the growth of tumors in animal models, and further research is needed to determine its efficacy in treating cancer in humans. Another area of interest is its potential use in treating inflammatory diseases. This compound has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide involves a multistep process that includes the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 2,4,5-trimethoxyphenylhydrazine. This intermediate is then reacted with 4-chloro-1,2,4-triazole to form this compound.

Scientific Research Applications

2,4,5-trimethoxy-N-4H-1,2,4-triazol-4-ylbenzamide has been investigated for its potential use in various scientific research applications. One area of interest is its use as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. This compound has been shown to inhibit the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2,4,5-trimethoxy-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-18-9-5-11(20-3)10(19-2)4-8(9)12(17)15-16-6-13-14-7-16/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOBCVNCRIOUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NN2C=NN=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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